

Neuropeptide Y (13-36) human comparative review of literature

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Compound of Interest

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A Comparative Review of Human Neuropeptide Y (13-36)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of human Neuropeptide Y (13-36) (NPY (13-36)) with other endogenous ligands of the Neuropeptide Y (NPY) receptor family. The information presented is collated from peer-reviewed literature and is intended to support research and development efforts in pharmacology and drug discovery.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely expressed in the central and peripheral nervous systems. It is a member of the pancreatic polypeptide family, which also includes Peptide YY (PYY) and Pancreatic Polypeptide (PP)[1]. NPY exerts its diverse physiological effects, including regulation of food intake, stress response, and cardiovascular function, by activating a family of G-protein coupled receptors (GPCRs). In humans, four functional NPY receptors have been identified: Y1, Y2, Y4, and Y5[1].

NPY (13-36) is a major C-terminal fragment of the full-length NPY (1-36) peptide. It is recognized as a selective agonist for the Y2 receptor subtype, and to a lesser extent the Y5 receptor, with significantly reduced affinity for the Y1 receptor[2][3]. This selectivity makes NPY (13-36) an invaluable pharmacological tool for differentiating the physiological roles of the Y1

and Y2 receptor subtypes[2]. While full-length NPY is a potent stimulator of food intake, NPY (13-36) does not elicit the same response, highlighting the distinct roles of the receptor subtypes it activates.

Comparative Binding Affinity

The binding affinity of NPY (13-36) and other key ligands for human NPY receptors has been characterized in various studies, typically using competitive radioligand binding assays in cell lines engineered to express specific receptor subtypes. The data consistently demonstrates the preferential binding of NPY (13-36) to the Y2 receptor.

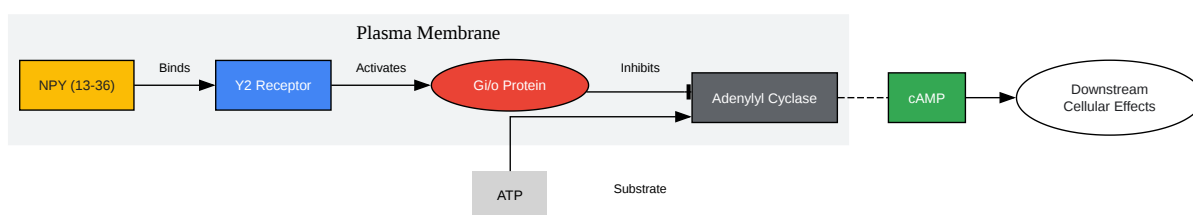
Below is a summary of the binding affinities (K_i values) for NPY (13-36) and related peptides at human Y1, Y2, and Y5 receptors.

Ligand	Receptor Subtype	Cell Line	K_i (nM)	Reference
NPY (13-36)	Y1	SK-N-MC	1000 ± 150	
Y2	SMS-KAN	0.9 ± 0.1		
Y5	HEK-293	36 ± 12		
NPY (1-36) (human)	Y1	SK-N-MC	0.6 ± 0.1	
Y2	SMS-KAN	0.4 ± 0.1		
Y5	HEK-293	0.3 ± 0.1		
Peptide YY (PYY)	Y1	SK-N-MC	0.3 ± 0.05	
Y2	SMS-KAN	0.2 ± 0.03		
[Pro ³⁴]NPY	Y1	SK-N-MC	0.3 ± 0.06	
Y2	SMS-KAN	> 1000		
Y5	HEK-293	2.0 ± 0.5		

Table 1: Comparative binding affinities of NPY (13-36) and other ligands for human NPY receptors. Data are presented as mean K_i (nM) \pm SEM. Lower K_i values indicate higher binding affinity.

Signaling Pathways

NPY receptors, including the Y2 receptor preferentially activated by NPY (13-36), are coupled to inhibitory G-proteins (Gi/o). Ligand binding initiates a conformational change in the receptor, leading to the activation of the Gi/o protein. The activated $G\alpha$ subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a primary mechanism through which NPY and its analogues modulate neuronal excitability and other cellular functions.



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Caption: Signaling pathway of NPY (13-36) via the Y2 receptor.

Experimental Protocols

Competitive Radioligand Binding Assay

This section outlines a typical protocol for determining the binding affinity of NPY (13-36) for a specific NPY receptor subtype expressed in a recombinant cell line.

1. Cell Culture and Membrane Preparation:

- Human Embryonic Kidney 293 (HEK-293) or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected with the cDNA encoding the human NPY receptor of interest

(e.g., hY2).

- Cells are cultured in appropriate media until they reach a suitable confluency.
- The cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 5mM EDTA with protease inhibitors).
- The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

2. Binding Assay:

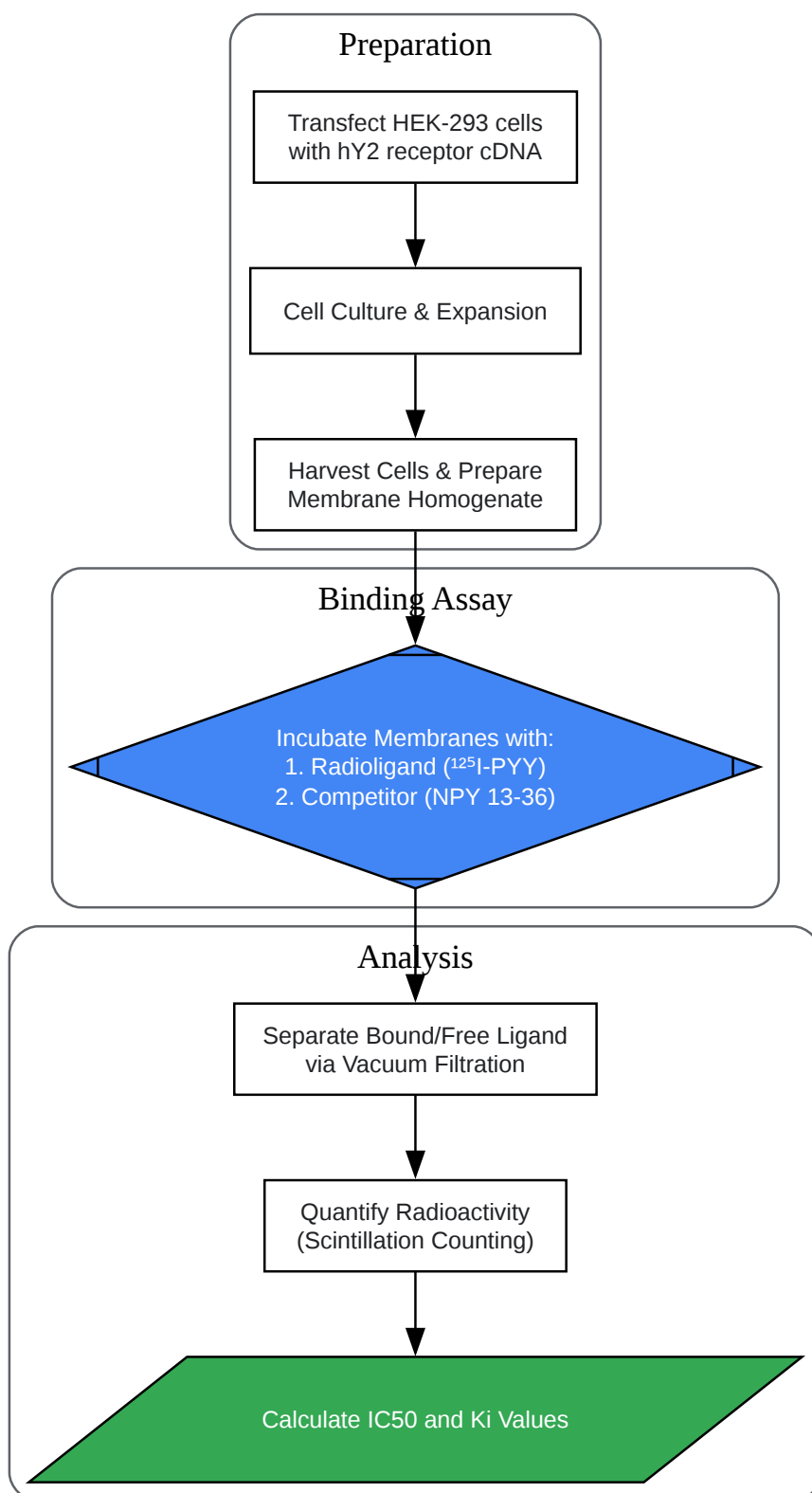
- The assay is typically performed in a 96-well plate format.
- To each well, the following are added:
 - Cell membrane preparation (containing the target receptor).
 - A fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled PYY).
 - Increasing concentrations of the unlabeled competitor ligand (e.g., NPY (13-36)).
- Non-specific binding is determined in the presence of a high concentration of an unlabeled NPY receptor agonist.
- The plate is incubated (e.g., for 60 minutes at 30°C) to allow the binding to reach equilibrium.

3. Separation and Detection:

- The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
- The radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

- The specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.
- The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
- The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.



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Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Human Neuropeptide Y (13-36) is a critical tool for the pharmacological investigation of the NPY system. Its high selectivity for the Y2 receptor over the Y1 receptor allows for the specific probing of Y2-mediated physiological processes. The quantitative data and experimental protocols summarized in this guide provide a foundation for researchers to design and interpret experiments aimed at understanding the complex roles of NPY receptors and to aid in the development of novel, receptor-subtype-selective therapeutic agents.

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